molecular formula C22H18FN3O2S2 B2397517 N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 688338-74-1

N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B2397517
CAS No.: 688338-74-1
M. Wt: 439.52
InChI Key: GRRAHVUJECOBEL-UHFFFAOYSA-N
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Description

N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a benzyl group at the N-position, a 2-fluorophenylmethyl substituent at the 3-position of the thieno-pyrimidine core, and a sulfanylacetamide side chain. Its synthesis likely involves sequential bromination, thioamidation, and coupling reactions, as evidenced by analogous compounds in the literature .

Properties

IUPAC Name

N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c23-17-9-5-4-8-16(17)13-26-21(28)20-18(10-11-29-20)25-22(26)30-14-19(27)24-12-15-6-2-1-3-7-15/h1-11H,12-14H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRAHVUJECOBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H18FN3O2S2C_{22}H_{18}FN_3O_2S_2, with a molecular weight of approximately 439.52 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC22H18FN3O2S2
Molecular Weight439.52 g/mol
CAS Number688338-74-1
PurityTypically 95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the thieno[3,2-d]pyrimidine class. For instance, N-benzyl derivatives have shown inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth.

  • Mechanism of Action : The compound is believed to inhibit the activity of thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced proliferation of cancer cells.
  • Cell Line Studies : In vitro studies using human colon cancer (HT29) and prostate cancer (DU145) cell lines demonstrated that compounds similar to this compound exhibit significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like Erlotinib .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding affinity of N-benzyl derivatives to target proteins such as EGFR (Epidermal Growth Factor Receptor) tyrosine kinase:

  • Binding Affinity : The docking simulations indicated a strong interaction between the compound and the active site of EGFR, suggesting its potential as an anticancer agent .
  • Structural Insights : The three-dimensional geometry and electronic properties were analyzed using density functional theory (DFT), revealing favorable interactions that enhance the compound's stability and efficacy .

Study 1: In Vitro Anticancer Efficacy

A recent study evaluated the anticancer effects of N-benzyl derivatives on HT29 and DU145 cell lines using the MTT assay. The results indicated:

  • HT29 Cell Line : Significant reduction in cell viability at concentrations above 10 µM.
  • DU145 Cell Line : Similar trends were observed with IC50 values around 15 µM, demonstrating potent anticancer activity.

Study 2: In Silico Analysis

In silico modeling further supported the experimental findings by predicting high binding affinities to EGFR and other kinases associated with cancer progression. The computational analysis provided insights into the structure-activity relationship (SAR) that can guide future modifications for enhanced efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research has indicated that compounds with thieno[3,2-d]pyrimidine scaffolds exhibit significant anticancer properties. N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide may function as an inhibitor of specific cancer cell lines by targeting pathways involved in cell proliferation and survival. For instance, a study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed promising results against various cancer types, including breast and lung cancer, due to their ability to interfere with DNA synthesis and repair mechanisms .

1.2 Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thieno[3,2-d]pyrimidine derivatives have been evaluated for their efficacy against bacterial strains. Preliminary studies indicate that modifications to the thieno[3,2-d]pyrimidine core can enhance antimicrobial potency . this compound could exhibit similar effects, making it a candidate for further investigation in the field of infectious diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications at the benzyl and fluorophenyl positions can significantly influence biological activity. For example:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased potency against cancer cell lines
Alteration of the sulfur moietyEnhanced antimicrobial activity

These findings underscore the importance of chemical modifications in developing more effective therapeutic agents .

Case Studies and Research Findings

Several case studies have documented the applications of similar compounds in clinical settings:

3.1 Case Study: Anticancer Efficacy
A recent study involving a thieno[3,2-d]pyrimidine derivative demonstrated significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways . This suggests that this compound could have similar effects.

3.2 Case Study: Antimicrobial Activity
Another investigation focused on a related compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of the thienopyrimidine scaffold in disrupting bacterial cell wall synthesis . Such findings provide a framework for exploring N-benzyl derivatives as potential antimicrobial agents.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Substituents Key Functional Groups References
Target Compound : N-benzyl-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide Thieno[3,2-d]pyrimidin-4-one - N-benzyl
- 3-(2-fluorophenyl)methyl
- Sulfanylacetamide
Fluorophenyl, benzyl, thioether
2-[(3-Benzyl-4-oxo-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide Pyrido[2,3-d]pyrimidin-4-one - N-benzyl
- Sulfanylacetamide
Pyridine ring substitution
IWP-3 (2-[[3-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methylbenzothiazol-2-yl)acetamide) Thieno[3,2-d]pyrimidin-4-one - 3-(4-fluorophenyl)
- 6-methylbenzothiazolyl
Benzothiazole, fluorophenyl
N-(3-fluoro-4-methylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide Tetrahydrobenzothieno[2,3-d]pyrimidin-4-one - 3-fluoro-4-methylphenyl
- Hexahydrobenzothiophene
Cyclohexene-fused core, fluorophenyl
2-{[3-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide Thieno[3,2-d]pyrimidin-4-one - 4-chlorophenyl
- 3-methylpyrazole
Chlorophenyl, pyrazole

Key Structural Insights :

  • Substituent Effects :
    • Fluorophenyl groups enhance electronegativity and hydrophobic interactions, as seen in IWP-3 and the target compound.
    • Bulkier substituents (e.g., hexahydrobenzothiophene in ) increase lipophilicity, which may improve membrane permeability but reduce solubility.
    • Heterocyclic acetamide termini (e.g., benzothiazole in IWP-3 ) enhance target specificity via π-π stacking or hydrogen bonding.
Pharmacokinetic and Physicochemical Properties
  • LogP and Solubility: The target compound’s benzyl and fluorophenyl groups likely increase LogP (predicted ~3.5), comparable to IWP-3 (LogP ~3.8) . Hexahydrobenzothieno derivatives (e.g., ) have higher LogP (>4.0), reducing aqueous solubility but enhancing blood-brain barrier penetration.
  • Metabolic Stability : Sulfanylacetamide linkages (common in ) resist esterase-mediated hydrolysis, improving half-life over ester-containing analogues.

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